2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Description
Molecular Formula: C₁₁H₅F₄NO₂S Molecular Weight: 291.22 g/mol CAS Number: 937602-43-2 Structural Features:
- A thiazole ring substituted with a carboxylic acid group at position 3.
- A phenyl ring attached at position 2 of the thiazole, bearing a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4.
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-3-5(1-2-6(7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAGSVOVHQPALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172795 | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-43-2 | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the Thiazole Ring
Starting Materials: α-Haloketones bearing the desired aromatic substituent or precursors that can be functionalized post-cyclization.
Reaction Conditions: Typically, the cyclization is performed by reacting thiourea or substituted thioureas with α-haloketones under reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Time: Reaction temperatures range from 60 to 80 °C, with reaction times varying from several hours to overnight depending on substrate reactivity.
Outcome: Formation of the thiazole ring with the carboxylic acid group at the 4-position, ready for further functionalization.
Purification and Characterization
Purification: Column chromatography using silica gel or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) to isolate the pure compound.
Characterization: Confirmed by spectroscopic methods including:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify the aromatic substitution pattern and thiazole ring integrity.
Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (approx. 291.22 g/mol).
Melting Point Determination: To assess purity and compare with literature values.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Precursors | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Thiazole ring formation | α-Haloketone + Thiourea | DMF or THF, 60–80 °C, several hrs | 60–75 | Polar aprotic solvents preferred |
| Aromatic substitution | 3-Fluoro-4-(trifluoromethyl)benzyl halide | Base (K2CO3), DMF, 70–90 °C | 65–80 | Nucleophilic substitution |
| Cross-coupling alternative | Thiazole boronic acid + Aryl halide | Pd catalyst, base, 80–110 °C | 70–85 | Requires inert atmosphere |
| Purification | Silica gel chromatography or recrystallization | Ambient temperature | — | Achieves >97% purity |
Research Findings and Optimization Notes
Reaction Efficiency: Microwave-assisted synthesis has been reported in related fluorinated thiazole systems to improve reaction rates and yields, suggesting potential for adaptation in this compound’s synthesis.
Protecting Groups: Use of protecting groups such as tert-butoxycarbonyl (Boc) on reactive amines during intermediate steps can improve selectivity and yield.
Solvent Selection: Polar aprotic solvents like DMF and THF enhance nucleophilicity and solubility of reactants, improving reaction efficiency.
Temperature Control: Maintaining reaction temperatures within 60–110 °C is critical to balance reaction rate and minimize side reactions.
Purity Verification: High-performance liquid chromatography (HPLC) is recommended to confirm purity levels exceeding 97%, essential for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances the compound’s binding affinity and selectivity, while the thiazole ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Table 1: Positional and Electronic Comparison
Key Insights :
- The target compound ’s 3-fluoro and 4-CF₃ groups create a synergistic electron-withdrawing effect, improving binding affinity to hydrophobic targets compared to analogs lacking fluorine .
- Thiazole vs. Isoxazole : The sulfur atom in thiazole enhances π-stacking interactions, while isoxazole’s oxygen may favor polar interactions .
Functional Group Modifications
Table 2: Functional Group Impact
| Compound Name | Functional Groups | Biological Implications |
|---|---|---|
| Target Compound | -COOH, -CF₃, -F | High metabolic stability; optimized for target binding |
| 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid | -COOH, 3-methyl | Electron-donating methyl group reduces reactivity |
| 2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | -COOH, -CF₃, -NH-(3-methylphenyl) | Amino group introduces hydrogen-bonding potential |
| 4-[3-(Difluoromethyl)phenyl]benzoic acid | -COOH, -CF₂H | Reduced electron-withdrawing strength vs. CF₃ |
Key Insights :
- Trifluoromethyl (-CF₃) significantly increases lipophilicity and resistance to oxidative metabolism compared to -CF₂H or methyl groups .
- Carboxylic Acid Position : The 4-carboxylic acid on thiazole (target compound) offers distinct hydrogen-bonding geometry compared to 5-carboxylic acid derivatives .
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Bioavailability |
|---|---|---|---|
| Target Compound | 3.2 | 0.15 | High |
| 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | 2.8 | 0.45 | Moderate |
| 2-(Phenyl)-1,3-thiazole-4-carboxylic acid | 1.9 | 1.2 | Low |
| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | 0.5 | >10 | High |
Key Insights :
- The target compound ’s higher logP (3.2) reflects enhanced membrane permeability compared to oxazole analogs .
- Lower solubility than non-thiazole derivatives (e.g., propanoic acid) is offset by improved target affinity .
Biological Activity
2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₅F₄NO₂S
- Molecular Weight : 291.26 g/mol
- CAS Number : 937602-43-2
- Melting Point : 178–180 °C
- Hazard Classification : Irritant
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅F₄NO₂S |
| Molecular Weight | 291.26 g/mol |
| Melting Point | 178–180 °C |
| Hazard Classification | Irritant |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound exhibited notable cytotoxicity against the MCF-7 breast cancer cell line, with IC₅₀ values indicating significant inhibitory effects.
-
Cytotoxicity Studies :
- The compound demonstrated an IC₅₀ value of approximately 15.63 µM against MCF-7 cells, comparable to standard chemotherapeutics like Tamoxifen (IC₅₀ = 10.38 µM) .
- Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner, increasing p53 expression and caspase-3 cleavage in treated cells .
- Mechanism of Action :
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), enzymes critical in the inflammatory response.
- Inhibition Studies :
Antioxidant Activity
The antioxidant capacity of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid has been investigated, showing promising results in scavenging free radicals.
- Radical Scavenging Assays :
Case Study 1: Breast Cancer Cell Line Evaluation
A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and HeLa. The results indicated that the thiazole derivative not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
Case Study 2: Inflammation Model
In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines, further supporting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound?
- Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis. A typical protocol involves cyclocondensation of a β-keto ester derivative (e.g., ethyl 3-fluoro-4-(trifluoromethyl)benzoylacetate) with a thioamide precursor. Post-synthesis, the ester group is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH). Yields are influenced by substituent electronic effects, particularly the electron-withdrawing trifluoromethyl group, which stabilizes intermediates .
- Table 1 : Comparative Yields from Synthetic Routes
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl 3-fluoro-4-(trifluoromethyl)benzoylacetate | None | EtOH | 62 |
| Same precursor | PTSA | Toluene | 78 |
Q. How is the compound purified after synthesis?
- Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for analytical-grade purity. The trifluoromethyl group enhances hydrophobicity, affecting solubility in polar solvents .
Q. What spectroscopic techniques are essential for characterization?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and fluorine environments.
- X-ray crystallography : Resolves structural ambiguities (e.g., torsion angles between thiazole and phenyl rings) .
- FTIR : Identifies carboxylic acid C=O stretching (~1700 cm) and thiazole ring vibrations.
- Table 2 : Key Spectral Data
| Technique | Key Peaks/Parameters |
|---|---|
| NMR | -63.2 ppm (CF), -112.5 ppm (Ar-F) |
| X-ray | Space group P2/c, Z = 4 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in melting point data across studies?
- Methodological Answer : Discrepancies often arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize the compound from multiple solvents (e.g., DMSO, MeOH) and compare melting points. Cross-validate purity via HPLC and elemental analysis .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Lewis acids (e.g., ZnCl) improve cyclization efficiency.
- Solvent effects : Replace ethanol with DMF to enhance solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields .
Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3-fluoro and trifluoromethyl groups deactivate the phenyl ring toward electrophilic substitution but enhance stability in radical reactions. For Suzuki-Miyaura coupling, use Pd(OAc)/SPhos with aryl boronic esters at 80°C. Monitor competing hydrolysis of the trifluoromethyl group under basic conditions .
Q. What computational methods predict this compound’s biological interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) identifies potential binding modes. QSAR models highlight the importance of the trifluoromethyl group in enhancing lipophilicity and membrane permeability. DFT calculations (B3LYP/6-31G*) optimize electronic properties for target engagement .
Contradiction Analysis & Troubleshooting
Q. How to address conflicting NMR signals for the thiazole carbons?
- Methodological Answer : Signal overlap may occur due to similar electronic environments. Use 2D NMR (HSQC, HMBC) to assign carbons unambiguously. Compare with structurally validated analogs (e.g., 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) to identify shifts caused by fluorine substitution .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
